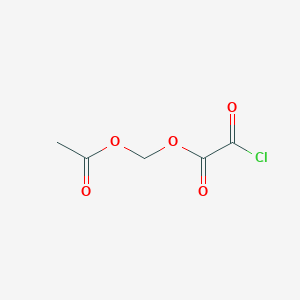
1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one is an organic compound with the molecular formula C10H11NO4 It is a derivative of phenylpropanone, characterized by the presence of a hydroxy group, a methyl group, and a nitro group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methyl-5-nitrobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-2-one or 1-(4-Hydroxy-3-methyl-5-nitrophenyl)propanoic acid.
Reduction: Formation of 1-(4-Hydroxy-3-methyl-5-aminophenyl)propan-1-one.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one: Differing by the presence of a methoxy group instead of a nitro group.
1-(4-Hydroxy-3-methylphenyl)propan-1-one: Lacking the nitro group.
1-(4-Nitrophenyl)propan-1-one: Lacking the hydroxy and methyl groups.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
141771-81-5 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
1-(4-hydroxy-3-methyl-5-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C10H11NO4/c1-3-9(12)7-4-6(2)10(13)8(5-7)11(14)15/h4-5,13H,3H2,1-2H3 |
Clave InChI |
XBFLBAXETHZNND-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C(=C1)C)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
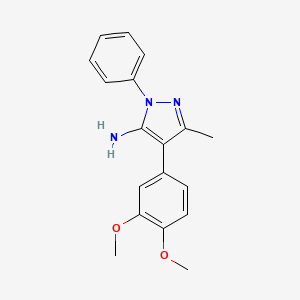
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
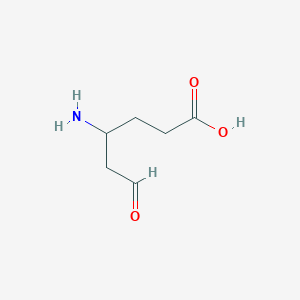
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)
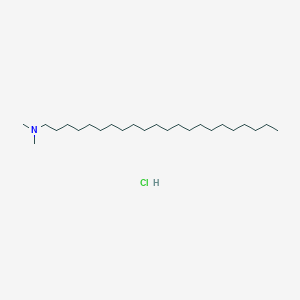

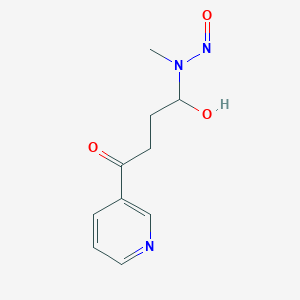
![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)
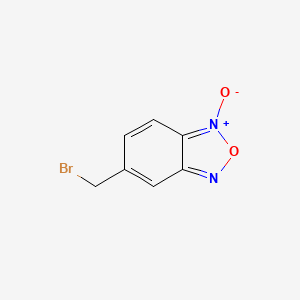
![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
